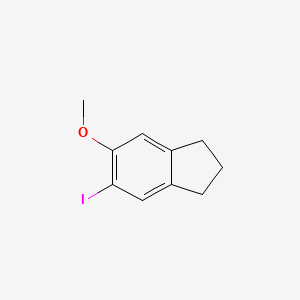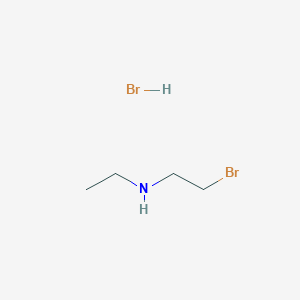
(2-Bromoethyl)(ethyl)aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromoethyl)(ethyl)aminehydrobromide is an organic compound with the molecular formula C4H10Br2N. It is a hydrobromide salt of (2-bromoethyl)(ethyl)amine and is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both bromine and amine functional groups, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Bromoethyl)(ethyl)aminehydrobromide can be synthesized through the bromination of ethanolamine. The process involves the following steps:
Starting Materials: Ethanolamine and hydrobromic acid.
Reaction: Ethanolamine is reacted with hydrobromic acid to form (2-bromoethyl)amine hydrobromide.
Purification: The product is purified by recrystallization from a suitable solvent, such as acetone.
Industrial Production Methods
In industrial settings, the production of (2-bromoethyl)(ethyl)amine hydrobromide typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromoethyl)(ethyl)aminehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Reductive Amination: The amine group can participate in reductive amination reactions to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases, such as potassium tert-butoxide or sodium hydride, are used to promote elimination reactions.
Reductive Amination: Reducing agents, such as sodium cyanoborohydride or lithium aluminum hydride, are used in the presence of aldehydes or ketones.
Major Products Formed
Nucleophilic Substitution: The major products are substituted amines, thiols, or ethers.
Elimination Reactions: The major products are alkenes.
Reductive Amination: The major products are secondary or tertiary amines.
Scientific Research Applications
(2-Bromoethyl)(ethyl)aminehydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, for research purposes.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of (2-bromoethyl)(ethyl)amine hydrobromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the amine group to participate in various chemical reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethylamine hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
3-Bromopropylamine hydrobromide: Contains an additional carbon atom in the alkyl chain.
2-Bromoethylammonium bromide: Similar structure but different counterion.
Uniqueness
(2-Bromoethyl)(ethyl)aminehydrobromide is unique due to its specific combination of bromine and amine functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable intermediate in various fields of research and industry.
Properties
Molecular Formula |
C4H11Br2N |
|---|---|
Molecular Weight |
232.94 g/mol |
IUPAC Name |
2-bromo-N-ethylethanamine;hydrobromide |
InChI |
InChI=1S/C4H10BrN.BrH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H |
InChI Key |
HKKDYTCVNPWZBM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


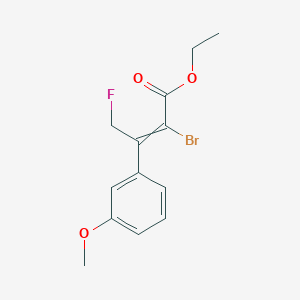
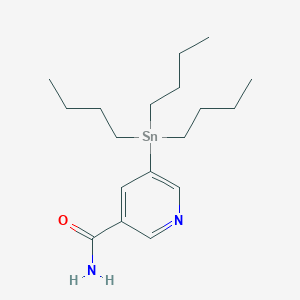
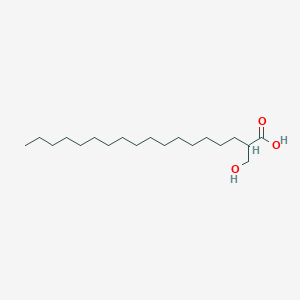
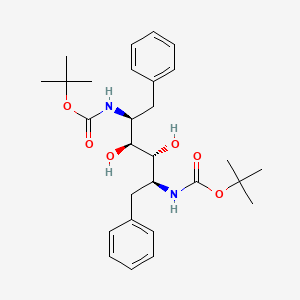
![[1,1'-Biphenyl]-4-sulfonamide, 3',4'-difluoro-N-(5-hydroxypentyl)-](/img/structure/B8482668.png)
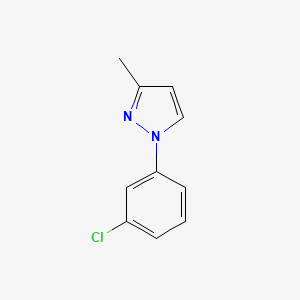
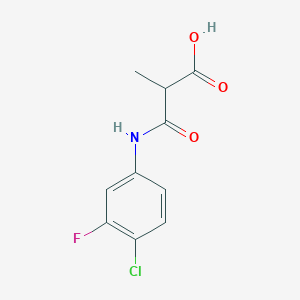
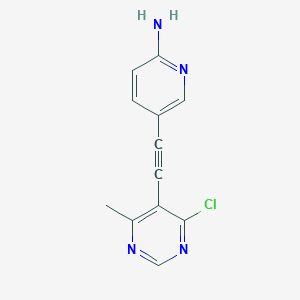
![9-bromo-8-methoxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B8482690.png)
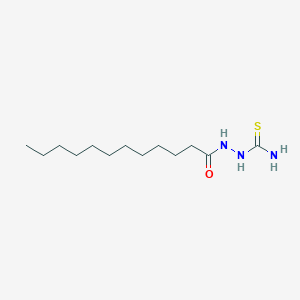
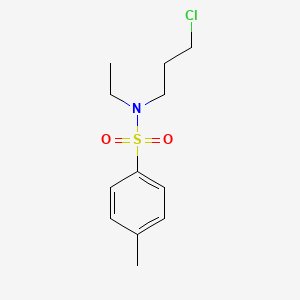
![4-[1,3]Dioxolan-2-yl-2-iodo-6-methoxy-phenol](/img/structure/B8482707.png)
